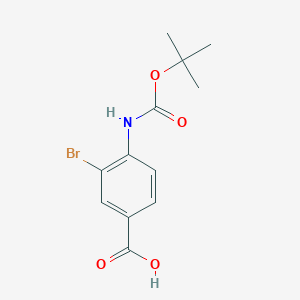

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Description

Properties

IUPAC Name |

3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUBUWHRWDGTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343662-35-0 | |

| Record name | 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with 3-bromo-4-aminobenzoic acid.

Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl (Boc) derivative.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar protection and substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the benzoic acid can be obtained.

Deprotected Amine: Removal of the Boc group yields 3-bromo-4-aminobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H14BrN O4

Molecular Weight: 316.15 g/mol

IUPAC Name: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

CAS Number: 1343662-35-0

The compound features a bromine atom at the 3-position of the benzoic acid ring, which enhances its reactivity and potential for further chemical modifications.

Medicinal Chemistry Applications

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its derivatives have shown promising biological activities:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the amino group can enhance the antibacterial activity against various strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

- Anticancer Properties: The compound has been evaluated for its cytotoxic effects on cancer cell lines. Modifications to the benzoic acid structure can lead to compounds with improved selectivity and efficacy against cancer cells .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined for each derivative, revealing potent activity against Gram-positive bacteria .

Synthetic Applications

This compound is utilized in various synthetic pathways:

- Building Block for Peptides: The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the amino group, making it a useful intermediate in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, enabling further reactions .

- Late-stage Functionalization: This compound facilitates late-stage functionalization of aromatic compounds, allowing chemists to introduce diverse functional groups selectively .

Synthesis Table

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Peptide Synthesis | Reflux in DMF | 75 |

| Aromatic Functionalization | Electrophilic substitution | 85 |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies: The compound has been used to explore its inhibitory effects on specific enzymes involved in metabolic processes, contributing to the understanding of drug metabolism and pharmacokinetics .

Material Science Applications

This compound's unique properties also find applications in material science:

- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its reactivity allows for cross-linking with other polymers, leading to novel materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Lipophilicity: The tert-butyl group in 99070-17-4 increases hydrophobicity compared to the Boc-protected amino group in the target compound, which may enhance membrane permeability .

- Reactivity : The Boc group in 1333400-84-2 offers orthogonal protection for amines, enabling selective deprotection in multi-step syntheses, whereas the methylsulfonyl group in 39058-84-9 enhances electrophilicity at the aromatic ring .

- Biological Activity: Derivatives like 1131594-34-7 and 1131622-53-1 are tailored for receptor-binding studies, with the hydroxyethyl-methylamino and piperidine groups mimicking natural ligands for histamine or neurotransmitter receptors .

Biological Activity

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343662-35-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C12H14BrN O4

- Molecular Weight : 316.15 g/mol

- IUPAC Name : this compound

- Purity : 97%

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound likely acts through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It may bind to receptors, altering signal transduction pathways that regulate cell function and gene expression.

- Cellular Uptake : The lipophilic nature of the tert-butoxycarbonyl group enhances cellular uptake, facilitating its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which could be beneficial in treating infections.

- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Potential inhibition of metabolic enzymes |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted by researchers highlighted the antimicrobial efficacy of similar benzoic acid derivatives against various bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with the compound . -

Anticancer Research :

A recent investigation focused on the anticancer properties of related compounds showed that modifications in the amino group enhanced the cytotoxic effects on cancer cells in vitro. This suggests that this compound could share similar properties . -

Mechanistic Insights :

Research exploring the mechanisms revealed that compounds with bulky substituents like tert-butoxycarbonyl often exhibit increased lipophilicity, which correlates with enhanced cellular uptake and biological activity .

Q & A

Q. How can researchers optimize the synthesis of 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid to maximize yield and purity?

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR (DMSO-d6) shows characteristic Boc-group tert-butyl protons at δ 1.3–1.4 ppm and aromatic protons at δ 7.2–8.0 ppm .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>98%) and resolves impurities from incomplete Boc protection .

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 329.01) validates molecular weight .

Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?

- Methodological Answer : Solubility challenges arise due to the hydrophobic Boc group. Strategies include:

- Pre-dissolving in DMSO (≤5% v/v) and diluting in PBS.

- Sonication for 10–15 minutes to disrupt aggregates.

- Using surfactants (e.g., Tween-20) at 0.01% w/v to stabilize the solution .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Boc group under acidic conditions in this compound?

- Methodological Answer : The Boc group is acid-labile but stable under mild acidic conditions (pH >3). Mechanistic studies using DFT calculations reveal that protonation of the carbonyl oxygen in strong acids (e.g., TFA) triggers cleavage via a six-membered transition state. Stability in weak acids (e.g., acetic acid) is attributed to insufficient protonation .

Q. How can computational tools predict viable synthetic routes for derivatives of this compound?

- Methodological Answer : Retrosynthesis software (e.g., Reaxys, Pistachio) identifies feasible routes by analyzing reaction databases. For example:

Q. How should researchers resolve contradictory data on the compound’s melting point reported in different studies?

- Methodological Answer : Discrepancies (e.g., mp 150–155°C vs. 158–160°C) may arise from polymorphic forms or impurities. Steps to validate:

Q. What strategies mitigate impurities from bromine displacement during nucleophilic substitution reactions?

- Methodological Answer : Bromine displacement by nucleophiles (e.g., amines, thiols) can generate byproducts. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.